molecular formula C9H19BrOSi B8194429 ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane

((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane

Cat. No. B8194429
M. Wt: 251.24 g/mol
InChI Key: WWDAUNBDJWTZNX-UHFFFAOYSA-N
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Description

((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C9H19BrOSi and its molecular weight is 251.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Ried, Reiher, and Jan (1987) noted that 2,4-bis((2-bromoallyl)oxy)(tert-butyl)dimethylsilane reacts with heterodienophiles to produce triazines, oxadiazines, and N-acetyl-acetamid derivatives (Ried, Reiher, & Jan, 1987).

  • Seela, Hißmann, and Ott (1983) found that silylation of tubercidin with tert-butyl(chloro)dimethylsilane leads to the 2′,3′,5′-tri-O-silyl derivative, which can be selectively removed to form disilyl derivatives (Seela, Hißmann, & Ott, 1983).

  • Bowser and Bringley (1985) indicated that tert-Butyl (chloro) dimethylsilane reacts with amines to produce liquids with high stabilities toward hydrolysis and lower chemical reactivities than trimethylsilyl analogs (Bowser & Bringley, 1985).

  • Barluenga et al. (1999) described the synthesis of 4-functionalized indoles using N-(2-bromoallyl)-N-methyl-2-fluoroaniline with tert-butyllithium, leading to 4-functionalized 3-methylindoles (Barluenga, Fañanás, Sanz, & Fernández, 1999).

  • Gómez et al. (2001) highlighted the potential of synthesized monomeric silanes in organic synthesis, catalysis, and novel ligand synthesis (Gómez, Santes, Luz, & Fárfan, 2001).

  • Fischer, Baier, and Mecking (2013) discovered that the polymerization of specific bromo-fluorene derivatives led to bright fluorescence emission with high quantum yields and tuning (Fischer, Baier, & Mecking, 2013).

  • Tunca et al. (2001) used asymmetric difunctional initiators in atom transfer radical polymerization (ATRP) and stable free radical polymerization (SF (Tunca et al., 2001).

  • Dong, Clive, and Gao (2015) identified [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing protected bivalent sulfur (Dong, Clive, & Gao, 2015).

  • Valiullina et al. (2018) reported on the use of the compound in Barbier-type reactions to form substitution products, including methyl-2-bromopropanoate and methyl-2-bromoacetate (Valiullina et al., 2018).

  • Dickman et al. (1993) demonstrated the oxidative cleavage of tert-butyl sulfides with dimethyl sulfoxide/hydrobromic acid to form symmetrical disulfides (Dickman, Chemburkar, Konopacki, & Elisseou, 1993).

properties

IUPAC Name

2-bromoprop-2-enoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h1,7H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDAUNBDJWTZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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